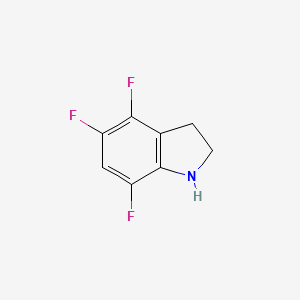

4,5,7-trifluoro-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C8H6F3N |

|---|---|

Molecular Weight |

173.13 g/mol |

IUPAC Name |

4,5,7-trifluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H6F3N/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h3,12H,1-2H2 |

InChI Key |

ZECDOYUGMWZEGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C(=C(C=C2F)F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4,5,7 Trifluoro 2,3 Dihydro 1h Indole Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The trifluorinated benzene (B151609) moiety renders the aromatic ring electron-deficient, which generally deactivates it towards traditional electrophilic aromatic substitution. Conversely, this electron deficiency, in concert with a suitable leaving group, would make the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

Direct electrophilic halogenation of the aromatic ring of 4,5,7-trifluoro-2,3-dihydro-1H-indole is challenging due to the deactivating effect of the existing fluorine atoms. However, electrophilic substitution can be directed to the position least deactivated by the cumulative inductive effects of the fluorine atoms. In related electron-deficient indole (B1671886) systems, halogenation often requires forcing conditions or specialized reagents. For instance, the halogenation of 2-trifluoromethylindole with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine proceeds to yield 3-halo derivatives, demonstrating that even deactivated systems can undergo electrophilic attack. mdpi.com

For the indoline (B122111) scaffold, where the pyrrole (B145914) ring is saturated, electrophilic attack would primarily target the aromatic ring. The most probable position for substitution would be C6, as it is meta to the fluorine at C5 and C7 and ortho to the activating amino group, albeit an amino group whose activating effect is diminished by the fluorines.

| Reagent | Expected Product | Conditions | Reference Insight |

| N-Bromosuccinimide (NBS) | 6-Bromo-4,5,7-trifluoro-2,3-dihydro-1H-indole | DMF, 80 °C | In a study on 4-substituted-1H-indazoles, NBS in DMF at elevated temperatures regioselectively brominated the C7 position. nih.gov |

| N-Chlorosuccinimide (NCS) | 6-Chloro-4,5,7-trifluoro-2,3-dihydro-1H-indole | Acetonitrile (B52724) or DMF, Room Temp to 80 °C | Halogenation of various indoles and azaindoles has been achieved using N-halosuccinimides. mdpi.comnih.gov |

| Iodine/Oxidizing Agent | 6-Iodo-4,5,7-trifluoro-2,3-dihydro-1H-indole | e.g., HIO₃, HNO₃ | Direct iodination often requires an oxidizing agent to generate a more potent electrophilic iodine species. |

Acylation: Friedel-Crafts acylation on the electron-poor aromatic ring of this compound is difficult and typically requires a strong Lewis acid catalyst and reactive acylating agents. mdpi.comresearchgate.net The reaction would likely occur at the C6 position. An alternative is N-acylation at the secondary amine. This reaction is generally more facile and can be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. nih.gov

Alkylation: N-alkylation of the indoline nitrogen is a common transformation. It can be accomplished using alkyl halides or other alkylating agents in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. mdpi.comnih.gov The reduced nucleophilicity of the nitrogen due to the electron-withdrawing fluorine atoms may necessitate stronger bases or higher reaction temperatures compared to non-fluorinated indolines.

| Reaction Type | Reagent(s) | Product Type | Conditions | Reference Insight |

| N-Acylation | Acetyl Chloride, Triethylamine | 1-Acetyl-4,5,7-trifluoro-2,3-dihydro-1H-indole | Dichloromethane (DCM), 0 °C to Room Temp | N-acylation of indoles is a standard procedure to protect the nitrogen or introduce functional groups. nih.gov |

| N-Alkylation | Methyl Iodide, Sodium Hydride (NaH) | 1-Methyl-4,5,7-trifluoro-2,3-dihydro-1H-indole | Dimethylformamide (DMF), 0 °C to Room Temp | Treatment of halo-indoles with NaH followed by an alkylating agent like methyl iodide or benzyl (B1604629) bromide affords N-substituted products in high yield. mdpi.com |

| C-Acylation | Acetyl Chloride, Aluminum Chloride (AlCl₃) | 6-Acetyl-4,5,7-trifluoro-2,3-dihydro-1H-indole | Nitrobenzene or CS₂, Heat | Friedel-Crafts acylation of deactivated rings requires potent catalysts and often harsh conditions. researchgate.net Trifluoromethanesulfonic acid (TfOH) can also serve as a superacid catalyst for such reactions. mdpi.com |

Metal-Catalyzed Coupling and Functionalization Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds and are particularly useful for functionalizing halo-indoles and their derivatives. acs.org To utilize these methods, a halogenated version of the parent compound, such as 6-bromo-4,5,7-trifluoro-2,3-dihydro-1H-indole, is typically required as a starting material.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net A 6-bromo or 6-iodo derivative of this compound would be an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C6 position. The NH group of the indoline may require protection, although successful couplings on NH-free heterocycles have been reported with appropriate catalyst systems. nih.govnih.gov

| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent(s) | Expected Product (at C6) | Reference Insight |

| Phenylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane/H₂O, DMF | 6-Phenyl-4,5,7-trifluoro-2,3-dihydro-1H-indole | Suzuki-Miyaura couplings on halo-indazoles and halo-indoles proceed in good to excellent yields using various palladium catalysts and bases. nih.govnih.gov |

| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 6-(4-Methoxyphenyl)-4,5,7-trifluoro-2,3-dihydro-1H-indole | Optimization studies on 7-bromo-1H-indazoles showed that PdCl₂(PPh₃)₂ with K₂CO₃ in DMF at reflux was effective. nih.gov |

| Pyridine-3-boronic acid | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 6-(Pyridin-3-yl)-4,5,7-trifluoro-2,3-dihydro-1H-indole | The use of specialized phosphine (B1218219) ligands like XPhos can facilitate the coupling of challenging heteroaryl boronic acids with NH-containing substrates under milder conditions. nih.gov |

The formation of bonds between the indoline core and heteroatoms can be achieved through various metal-catalyzed reactions, such as the Buchwald-Hartwig amination (C-N), Buchwald-Hartwig etherification (C-O), and related C-S coupling reactions. mdpi.comnih.gov These reactions typically involve the palladium- or copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol.

C-N Bond Formation: A 6-bromo-4,5,7-trifluoro-2,3-dihydro-1H-indole substrate could react with primary or secondary amines under palladium catalysis to form 6-amino-substituted derivatives.

C-O Bond Formation: The coupling of the same bromo-indoline with phenols or alcohols can yield 6-aryloxy or 6-alkoxy derivatives. Copper-catalyzed Ullmann-type reactions are also effective for this transformation. mdpi.com

C-S Bond Formation: Reaction with thiols or thiophenols, often using palladium or copper catalysts, can be used to synthesize 6-thioether derivatives. mdpi.com

C-B Bond Formation: Palladium-catalyzed borylation, for instance using bis(pinacolato)diboron, can convert the 6-bromo derivative into a 6-borylated indoline, which is a versatile intermediate for subsequent Suzuki-Miyaura reactions. acs.org

Rearrangement Reactions and Ring Transformations

Literature describing rearrangement reactions and ring transformations specifically for this compound and its close derivatives is scarce. Indole scaffolds can undergo various rearrangements, but these often involve the double bond in the pyrrole ring, which is absent in the indoline structure. One potential transformation for indolines involves oxidative rearrangement or ring-opening reactions under specific conditions. For example, strong oxidizing agents can lead to the cleavage of the aromatic or the heterocyclic ring. However, without specific literature precedents for this highly fluorinated system, such transformations remain speculative. The stability of the fluorinated aromatic ring generally makes skeletal rearrangements that disrupt its aromaticity energetically unfavorable.

Investigations into Reaction Kinetics and Thermodynamics

The study of reaction kinetics, which involves measuring the rates of chemical reactions, and thermodynamics, which deals with the energy changes that accompany these reactions, are fundamental to understanding the reactivity and stability of a chemical compound. For a novel or complex molecule such as this compound, such studies would provide invaluable insights into its potential applications and synthetic pathways.

Kinetic investigations would typically yield data on reaction orders, rate constants, and activation energies for various transformations involving the trifluorinated indoline core. This information is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to achieve desired products efficiently and selectively.

Thermodynamic studies would focus on determining key parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound. These values would help in predicting the spontaneity and equilibrium position of a chemical process, offering a deeper understanding of the stability of the molecule and its derivatives.

However, at present, the scientific community has not published any specific research that would allow for a detailed discussion or the presentation of data tables on the reaction kinetics and thermodynamics of this compound. Consequently, a quantitative analysis of its transformation mechanisms from an experimental or theoretical standpoint cannot be provided. The field remains open for future research to explore and characterize the kinetic and thermodynamic profiles of this and related polyfluorinated indoline structures.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model and analyze molecular systems. These studies are fundamental to predicting the behavior of molecules and understanding their chemical properties from first principles.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is based on the principle that the properties of a multi-electron system can be determined using its electron density, which is a function of only three spatial coordinates. wikipedia.org This approach is more computationally efficient than traditional wave function-based methods, making it a versatile tool in computational chemistry. wikipedia.org

For 4,5,7-trifluoro-2,3-dihydro-1H-indole, DFT calculations would be instrumental in characterizing its electronic landscape. By mapping the electron density distribution, researchers can identify electron-rich and electron-deficient regions of the molecule. The high electronegativity of the three fluorine atoms is expected to significantly withdraw electron density from the indole (B1671886) ring, influencing its aromaticity and the reactivity of specific sites.

DFT calculations can generate electrostatic potential maps, which visualize the charge distribution and are crucial for predicting how the molecule interacts with other polar molecules, ions, or biological receptors. Key parameters derived from DFT, such as atomic charges and dipole moments, provide quantitative measures of the molecule's polarity and electronic properties. While specific DFT studies on this compound are not detailed in the available literature, this method is widely applied to similar heterocyclic compounds to elucidate their structure and reactivity. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

For this compound, FMO analysis would reveal how the trifluoro-substitution pattern affects its reactivity profile. The electron-withdrawing fluorine atoms would be expected to lower the energy levels of both the HOMO and LUMO compared to the unsubstituted dihydroindole. This analysis is crucial for predicting the molecule's behavior in pericyclic reactions and its susceptibility to nucleophilic or electrophilic attack. wikipedia.org While specific energy values for this compound are not available, the results of such an analysis would typically be presented as follows.

Illustrative Data Table: FMO Parameters

| Parameter | Energy (eV) | Description |

| EHOMO | [Calculated Value] | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | [Calculated Value] | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | [Calculated Value] | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Dynamics and Conformational Analysis

While quantum mechanics is excellent for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve.

For this compound, the 2,3-dihydrogenation of the indole core results in a non-planar, five-membered pyrrolidine (B122466) ring fused to the benzene (B151609) ring. This introduces conformational flexibility, such as puckering of the dihydro-pyrrole ring. MD simulations can identify the most stable, low-energy conformations of the molecule in various environments (e.g., in a vacuum, in a solvent, or bound to a protein). Understanding the preferred three-dimensional structure and flexibility is vital, as the molecule's shape directly influences its ability to interact with biological targets.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

DFT calculations can be used to model the mechanism of a proposed reaction involving this compound. acs.org For instance, in an electrophilic aromatic substitution or a nucleophilic addition, computational methods can map the energy profile of the reaction coordinate. This allows for the determination of activation energies (the energy barrier of the transition state), which are directly related to the reaction rate. acs.org By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be identified. This predictive capability accelerates the development of new synthetic routes and provides a molecular-level understanding of why certain reactions are favored over others. acs.orgmdpi.com

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

DFT and other quantum chemical methods are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies. researchgate.netmdpi.com For this compound, predicted NMR spectra can help assign the signals observed in an experimental spectrum to specific atoms in the molecule. This is particularly useful for complex structures where signal overlap or ambiguous splitting patterns occur. Similarly, calculated IR frequencies can be correlated with experimental absorption bands to identify characteristic functional group vibrations. The comparison between calculated and experimental data serves as a rigorous validation of the computed molecular geometry. mdpi.com

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | [Calculated Value] | [Experimental Value] |

| C3 | [Calculated Value] | [Experimental Value] |

| C3a | [Calculated Value] | [Experimental Value] |

| C4 | [Calculated Value] | [Experimental Value] |

| C5 | [Calculated Value] | [Experimental Value] |

| C6 | [Calculated Value] | [Experimental Value] |

| C7 | [Calculated Value] | [Experimental Value] |

| C7a | [Calculated Value] | [Experimental Value] |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei like proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), it provides detailed information about the chemical environment and connectivity of atoms within a molecule. compoundchem.com

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

Proton (¹H) NMR: The ¹H NMR spectrum of 4,5,7-trifluoro-2,3-dihydro-1H-indole is expected to display distinct signals corresponding to the different types of protons in the molecule. The aliphatic protons on the dihydro-pyrrole ring at positions C2 and C3 would likely appear as multiplets in the upfield region of the spectrum, typically between 2.5 and 4.0 ppm. chemistryconnected.com The proton attached to the nitrogen (N-H) would appear as a broader signal whose chemical shift is sensitive to solvent, concentration, and temperature. chemistryconnected.com The sole aromatic proton at the C6 position would resonate in the downfield aromatic region (typically 6.5-8.0 ppm) and would exhibit coupling to the adjacent fluorine atoms at positions C5 and C7.

Carbon (¹³C) NMR: Due to the molecule's asymmetry, the ¹³C NMR spectrum is expected to show eight distinct signals, one for each carbon atom. The chemical shifts are influenced by the atom's hybridization and the electronic effects of neighboring atoms. thieme-connect.de The sp³ hybridized carbons of the dihydro-pyrrole ring (C2 and C3) would appear at the higher field end of the spectrum. The sp² hybridized carbons of the aromatic ring would appear further downfield. oregonstate.edu The carbons directly bonded to fluorine (C4, C5, and C7) would show large one-bond carbon-fluorine coupling constants (¹JCF), and their chemical shifts would be significantly influenced by the high electronegativity of fluorine. wisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| NH | ¹H | Variable (e.g., 3.5 - 8.0) | Broad singlet | Shift and width are solvent and concentration dependent. chemistryconnected.com |

| C2-H ₂ | ¹H | ~3.0 - 3.5 | Triplet or Multiplet | Coupled to C3 protons. |

| C3-H ₂ | ¹H | ~3.5 - 4.0 | Triplet or Multiplet | Coupled to C2 protons. |

| C6-H | ¹H | ~6.5 - 7.5 | Doublet of doublets or Multiplet | Coupled to fluorine atoms at C5 and C7. |

| C 2 | ¹³C | ~25 - 35 | Singlet (in decoupled spectrum) | Aliphatic sp³ carbon. |

| C 3 | ¹³C | ~45 - 55 | Singlet (in decoupled spectrum) | Aliphatic sp³ carbon adjacent to nitrogen. |

| C 3a, C 7a | ¹³C | ~120 - 140 | Doublet (due to C-F coupling) | Aromatic bridgehead carbons. |

| C 4, C 5, C 7 | ¹³C | ~135 - 160 | Doublet (large ¹JCF coupling) | Carbons directly bonded to fluorine. |

| C 6 | ¹³C | ~100 - 115 | Doublet of doublets (due to C-F coupling) | Aromatic carbon bonded to hydrogen. |

Note: These are estimated values based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Fluorinated Moiety Characterization

¹⁹F NMR is an exceptionally sensitive and powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to provide three distinct signals, one for each of the electronically non-equivalent fluorine atoms at positions 4, 5, and 7.

The chemical shifts in ¹⁹F NMR span a very wide range, making it easier to resolve signals even in complex molecules. wikipedia.org The precise positions of the signals are highly sensitive to the local electronic environment. Furthermore, spin-spin coupling between the different fluorine nuclei (²JFF, ³JFF, ⁴JFF) and between fluorine and nearby protons (³JHF, ⁴JHF) provides invaluable information for assigning the signals to their specific positions on the indole (B1671886) ring. wikipedia.org This coupling pattern is critical for confirming the substitution pattern of the fluorinated moiety.

Table 2: Predicted ¹⁹F NMR Characteristics for this compound

| Atom Position | Expected Chemical Shift Range (δ, ppm) | Expected Coupling |

| C4-F | -110 to -140 | Coupling to F5 and H (at C3, if applicable). |

| C5-F | -120 to -150 | Coupling to F4, F7 (long range), and H6. |

| C7-F | -130 to -160 | Coupling to F5 (long range) and H6. |

Note: Chemical shifts are relative to a standard like CFCl₃. Ranges are estimations based on typical values for fluoroaromatic compounds. ucsb.edu

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). thermofisher.com This high accuracy allows for the confident determination of a compound's elemental composition by distinguishing between ions of very similar nominal mass. thermofisher.compnnl.gov For this compound (C₈H₆F₃N), HRMS would be used to measure the exact mass of its molecular ion, confirming the elemental formula and ruling out other possibilities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a suitable method for the analysis of volatile and thermally stable compounds. njse.org.ng An analysis of this compound by GC-MS would yield a specific retention time for the compound as it passes through the GC column. The subsequent mass spectrum, typically generated by electron ionization (EI), would show the molecular ion peak and a unique fragmentation pattern. This pattern, which results from the breakdown of the molecule, serves as a "fingerprint" that can be compared to spectral libraries to confirm the compound's identity. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS)

For compounds that are less volatile or thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) or its higher-performance version, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), is the method of choice. nih.gov In this technique, the compound is first separated by LC before being introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically used, which often result in the formation of a protonated molecular ion [M+H]⁺. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented to produce characteristic product ions, aiding in the definitive structural confirmation. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of a molecule.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic ring and the saturated heterocyclic ring, C-N bond, C=C bonds of the aromatic ring, and the C-F bonds.

Expected IR Absorption Regions for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

This table is based on general principles of IR spectroscopy and does not represent experimentally determined data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The UV-Vis spectrum of an indole derivative typically displays absorption bands corresponding to the π → π* transitions of the aromatic system. The presence and position of substituents, such as fluorine atoms, can cause shifts in the absorption maxima (λmax). For this compound, the chromophore is the trifluorinated benzene (B151609) ring fused to the dihydropyrrole ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous information on:

The planarity of the bicyclic system.

The precise bond lengths and angles of the C-F, C-N, and C-C bonds.

The intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group.

However, a search of crystallographic databases did not yield a published crystal structure for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For a compound like this compound, reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would likely be a suitable method for purity analysis. The retention time of the compound would be a key identifier under specific chromatographic conditions.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. Given the structure of this compound, it is likely amenable to GC analysis. This technique could be used to determine the purity of a sample and to separate it from starting materials or byproducts of a synthesis. The choice of the stationary phase in the GC column would be critical for achieving good separation.

Specific protocols, including the choice of columns, mobile phases or temperature programs, and detectors for the analysis of this compound, have not been detailed in the reviewed literature.

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Synthesis of Substituted 2,3-Dihydro-1H-indole Systems and their Impact on Chemical Behavior

The chemical behavior of the 4,5,7-trifluoro-2,3-dihydro-1H-indole core is dominated by the strong electron-withdrawing nature of the three fluorine atoms and the reactivity of the secondary amine. Synthetic strategies for derivatization primarily target the N-H bond of the indoline (B122111) nitrogen and, to a lesser extent, the C-H bonds of the heterocyclic and aromatic rings.

N-Alkylation and N-Arylation: The most common derivatization is N-alkylation, which can be achieved by treating the parent dihydroindole with various alkylating agents. The nucleophilicity of the indole (B1671886) nitrogen is somewhat reduced by the electron-withdrawing fluorine atoms on the benzene (B151609) ring. Consequently, strong bases like sodium hydride (NaH) are often employed to deprotonate the N-H bond, forming a more reactive indolinide anion, which can then react with alkyl halides or other electrophiles. youtube.com Iron-catalyzed N-alkylation of indolines using alcohols has also been reported as an efficient method. nih.gov For instance, benzyl (B1604629) alcohol derivatives, including those with electron-withdrawing groups like trifluoromethyl, can successfully alkylate the indoline nitrogen. nih.gov

The general reaction is as follows:

Deprotonation: this compound + Base (e.g., NaH) → Sodium 4,5,7-trifluoroindolinide

Substitution: Sodium 4,5,7-trifluoroindolinide + R-X (Alkyl Halide) → 1-Alkyl-4,5,7-trifluoro-2,3-dihydro-1H-indole

C-H Functionalization: Direct functionalization of C-H bonds offers an atom-economical route to introduce complexity. Transition-metal catalysis, particularly with palladium, is a powerful tool for this purpose. nih.govnih.govrsc.org For the fluorinated dihydroindole core, C-H functionalization is challenging due to the electron-deficient nature of the aromatic ring. However, directing groups can be installed on the nitrogen atom to facilitate site-selective C-H activation at less reactive positions. Given the inherent reactivity of indoles, C-H functionalization typically occurs at the C2 or C3 position of the pyrrole (B145914) core. chim.it The presence of fluorine atoms significantly influences the outcome of these reactions. rsc.org

The impact of these substitutions on chemical behavior is profound. N-alkylation removes the hydrogen bond donor capability of the nitrogen and introduces steric bulk, which can alter binding conformations. The nature of the substituent (e.g., alkyl, aryl, acyl) also modifies the electronic properties of the core. C-H functionalization directly adds substituents to the carbon skeleton, enabling the exploration of new chemical space and interaction points with biological targets.

Table 1: Common Derivatization Reactions for the Dihydroindole Core

| Reaction Type | Reagents & Conditions | Position of Functionalization | Impact on Chemical Properties |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) in an inert solvent | N1 | Removes N-H acidity, increases lipophilicity, introduces steric bulk. |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | N1 | Introduces aromatic system, potential for π-stacking interactions. |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | N1 | Forms an amide, reduces basicity of nitrogen, acts as a protecting group. |

| C-H Functionalization | Palladium catalyst, Directing Group, Oxidant | C2, C3, C6, C7 | Introduces substituents on the carbon framework, creates new chiral centers. |

Incorporation of Fused and Pendant Heterocyclic Moieties (e.g., Triazoles, Pyrazoles, Thiazoles)

To achieve greater functional and structural diversity, heterocyclic rings such as triazoles, pyrazoles, and thiazoles can be attached to the this compound scaffold. These moieties can be introduced as pendant groups, typically via a linker attached to the indoline nitrogen, or as part of a fused ring system.

Triazoles: The 1,2,3-triazole ring is a popular choice due to its stability, dipolar nature, and ability to act as a hydrogen bond acceptor. It is most commonly synthesized using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. frontiersin.orgmdpi.com A synthetic route to a pendant triazole derivative would involve two steps:

Alkynylation: The nitrogen of this compound is first functionalized with an alkyne-containing linker, for example, by reacting it with propargyl bromide.

Cycloaddition: The resulting N-propargyl-dihydroindole is then reacted with an organic azide (R-N₃) in the presence of a Cu(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring. researchgate.net

This strategy has been used to create various indole-triazole hybrids. bohrium.comnih.gov

Pyrazoles: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govorganic-chemistry.org To create a pyrazole-fused dihydroindole, a common strategy involves building the pyrazole ring onto the existing indole framework. For instance, functionalizing the C4 and C5 positions of the dihydroindole ring with appropriate groups could enable subsequent cyclization with hydrazine to form a pyrazolo[3,4-f]dihydroindole system. Several methods have been developed for synthesizing pyrazoles fused to indole rings. derpharmachemica.comresearchgate.net

Thiazoles: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring by reacting an α-haloketone with a thioamide. rsc.orgwikipedia.org To attach a thiazole moiety, a thioamide functionality could be introduced to the dihydroindole core (e.g., at the N1 position via an appropriate linker), followed by condensation with an α-haloketone. Indole-thiazole derivatives have been synthesized and investigated for various biological activities. nih.gov

The incorporation of these heterocycles dramatically alters the pharmacological profile of the parent molecule by introducing new sites for hydrogen bonding, altering polarity, and providing vectors for interaction with biological targets.

Systematic Investigation of Fluorine Substitution Patterns on Reactivity Profiles

The placement of three fluorine atoms at the 4, 5, and 7 positions of the 2,3-dihydro-1H-indole ring has a profound and predictable effect on its chemical reactivity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bonds (–I effect). This inductive effect deactivates the benzene ring towards electrophilic aromatic substitution.

Conversely, the lone pairs on the fluorine atoms can participate in resonance, donating electron density to the ring (+R effect). However, for fluorine, the inductive effect strongly outweighs the resonance effect. The net result is a significant decrease in the electron density of the aromatic ring, which has several consequences:

Acidity of N-H: The electron-withdrawing fluorine atoms increase the acidity of the N-H proton compared to a non-fluorinated indoline, making it easier to deprotonate.

Nucleophilicity of Nitrogen: While the N-H bond is more acidic, the nitrogen atom itself is less nucleophilic due to the delocalization of its lone pair into the electron-deficient aromatic system.

Reactivity towards Electrophiles: The benzene ring is strongly deactivated towards electrophilic attack. Any substitution would be directed by the combined influence of the fluorine atoms and the dihydro-pyrrole ring.

Reactivity towards Nucleophiles: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the fluorine atoms, should a suitable leaving group be present. Studies on perfluorinated pyridines demonstrate their reactivity towards nucleophilic substitution with indole anions. researchgate.net

The specific 4,5,7-substitution pattern ensures that the entire aromatic portion of the molecule is electron-poor. This pattern can also influence the conformation of substituents attached to the nitrogen due to steric and electronic interactions with the fluorine at the 7-position. The introduction of fluorine is a known strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Library Design and Combinatorial Approaches to Dihydroindole Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, systematically organized collections of related molecules, known as libraries. scilit.com Designing a library based on the this compound scaffold allows for a thorough exploration of the SAR for a given biological target. nih.govacs.org

A successful library design begins with identifying points of diversification on the core scaffold. For this compound, the primary and most accessible point of diversification is the nitrogen atom (N1). Secondary diversification could be explored at the C2 and C3 positions of the pyrrolidine (B122466) ring, although this often requires more complex multi-step syntheses.

A hypothetical library design could be based on N-alkylation and N-acylation reactions. A diverse set of building blocks (reagents) would be selected to introduce a wide range of chemical properties.

Table 2: Example of a Combinatorial Library Design for this compound

| Diversification Point | Reaction Type | Building Block Class (R-X) | Examples of Building Blocks | Introduced Properties |

|---|---|---|---|---|

| N1 | N-Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Propargyl bromide, Cyclopropylmethyl bromide | Aliphatic chains, small rings, reactive handles (alkyne) |

| Benzyl Halides | Benzyl bromide, 4-Fluorobenzyl chloride, 4-Methoxybenzyl chloride | Aromatic rings, H-bond acceptors/donors, varied electronics | ||

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | Amide functionality, rigid groups, aromatic systems | |

| Sulfonyl Chlorides | Methane-sulfonyl chloride, p-Toluene-sulfonyl chloride | Sulfonamide functionality, H-bond acceptor |

This structured approach allows for the synthesis of a library where each member has a unique combination of features. By systematically varying the R group at the N1 position, chemists can probe how changes in size, electronics, and functionality affect biological activity, leading to the identification of lead compounds for further development.

Applications in Advanced Chemical Research and Materials Science

Utility as Building Blocks for Complex Molecular Architectures

The rigid, fluorinated scaffold of 4,5,7-trifluoro-2,3-dihydro-1H-indole serves as a versatile starting point for the synthesis of complex, polycyclic, and heterocyclic structures. The presence of fluorine atoms can significantly influence the molecule's conformation and electronic distribution, which can be strategically exploited in the design of intricate molecular frameworks.

Researchers have utilized this indoline (B122111) derivative to construct novel heterocyclic systems by leveraging the reactivity of the indole (B1671886) nitrogen and the aromatic ring. The fluorine substituents can direct further chemical modifications, allowing for the regioselective introduction of additional functional groups and the fusion of other ring systems. This controlled approach to building molecular complexity is crucial in the development of new chemical entities with tailored properties.

The synthesis of complex natural product analogs and other sophisticated organic molecules often benefits from the use of such pre-functionalized building blocks. The trifluorinated indoline core can be incorporated into larger molecular designs, where the fluorine atoms can enhance biological activity or modulate physicochemical properties such as lipophilicity and metabolic stability.

Role as Precursors in the Synthesis of Specialized Fluorinated Compounds

The title compound is a key intermediate in the synthesis of a variety of specialized fluorinated compounds. The trifluoro substitution pattern is particularly valuable in medicinal chemistry, where fluorine incorporation is a well-established strategy for enhancing the efficacy and pharmacokinetic profiles of drug candidates.

One notable application is its use in the synthesis of fluorinated tryptophan analogs and other bioactive indole derivatives. The dihydro-indole structure can be readily oxidized to the corresponding indole, providing access to a class of compounds with significant biological activities, including potential antiviral and anticancer properties. The strategic placement of fluorine atoms on the indole ring can lead to compounds with enhanced binding affinity to biological targets.

Furthermore, the reactivity of the N-H bond and the potential for substitution on the aromatic ring allow for the derivatization of this compound into a diverse library of fluorinated molecules. These derivatives are instrumental in structure-activity relationship (SAR) studies, helping researchers to understand how fluorine substitution patterns impact biological function.

Exploration in Organic Electronics and Optoelectronic Materials Research

While direct research on this compound in organic electronics is still an emerging area, the electronic properties of fluorinated aromatic compounds suggest its potential in this field. The strong electron-withdrawing nature of fluorine atoms can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the parent molecule.

This modulation of electronic energy levels is a critical aspect in the design of materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By incorporating the this compound moiety into larger conjugated systems, it may be possible to fine-tune the electronic and photophysical properties of the resulting materials.

The fluorine atoms can also enhance the stability and charge-transport characteristics of organic semiconductors. Research into fluorinated indole-containing polymers and small molecules could lead to the development of new materials with improved performance and longevity for a variety of optoelectronic applications. Further investigation into the synthesis and characterization of derivatives of this compound designed for electronic applications is a promising avenue for future research.

Development of Chemical Probes for Mechanistic Studies

The unique structural and electronic features of this compound make it an attractive scaffold for the development of chemical probes. These probes are essential tools for elucidating the mechanisms of chemical reactions and biological processes.

The fluorine atoms can serve as sensitive reporters for nuclear magnetic resonance (NMR) spectroscopy studies. The ¹⁹F NMR signal is highly sensitive to the local chemical environment, allowing for the detection of subtle changes in molecular interactions or conformation. Chemical probes incorporating the trifluorinated indoline core can be used to study enzyme-ligand binding, protein folding, and other dynamic processes.

Moreover, the reactivity of the indoline ring can be exploited to attach reporter groups, such as fluorophores or affinity tags, to create multifunctional chemical probes. These probes can be designed to target specific biomolecules or cellular compartments, providing valuable insights into their function and localization. The development of such tailored chemical probes based on the this compound scaffold holds considerable promise for advancing our understanding of complex chemical and biological systems.

Future Research Directions and Emerging Challenges

Development of Novel and Efficient Synthetic Routes for Polyfluorinated Indolines

The synthesis of polyfluorinated indolines, including 4,5,7-trifluoro-2,3-dihydro-1H-indole, presents a significant challenge that necessitates the development of innovative and efficient synthetic methodologies. Current approaches often require harsh reaction conditions or multi-step sequences, limiting their broad applicability. Future research will likely focus on several key areas to overcome these limitations.

One promising avenue is the advancement of catalytic dearomatization of corresponding trifluoroindoles. For instance, iodine(I/III)-catalyzed dearomative 2,3-difluorination of indoles has been reported as a robust method to produce difluorinated indolines. chemrxiv.org Adapting such catalytic systems to achieve selective hydrogenation of the pyrrole (B145914) ring of a pre-functionalized trifluoroindole could provide a direct and atom-economical route.

Furthermore, metal-free synthetic strategies are gaining traction due to their reduced cost and toxicity. An oxidative-dearomatization-enabled approach has been successful in synthesizing fluorinated indoles from simple anilines. nih.gov Exploring similar pathways that could lead to the dihydroindole core directly from appropriately substituted anilines would be a significant breakthrough.

The development of rhodium(II)-catalyzed transannulation reactions also presents an alternative pathway. This methodology has been used to create N-fluoroalkylated indoles from 1,2,3-triazoles. rsc.org Investigating the applicability of this and other transition-metal-catalyzed reactions for the construction of the trifluorinated indoline (B122111) core is a critical area for future exploration. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for Polyfluorinated Indolines

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Dearomatization of Trifluoroindoles | High atom economy, potential for stereoselectivity. | Catalyst sensitivity, substrate scope limitations. |

| Metal-Free Oxidative Dearomatization | Avoids toxic metal catalysts, uses simple starting materials. | May require strong oxidants, control of regioselectivity. |

| Transition-Metal-Catalyzed Annulation | Convergent synthesis, potential for diversity. | Catalyst cost and toxicity, optimization of reaction conditions. |

Harnessing Underexplored Reactivity of the Dihydroindole Ring

The trifluorinated benzene (B151609) moiety in this compound is expected to significantly alter the reactivity of the dihydroindole ring system. The strong electron-withdrawing nature of the fluorine atoms can influence both the aromatic and the heterocyclic portions of the molecule.

A key area of future investigation is the C-H functionalization of the indoline core. The fluorine substituents may act as directing groups for regioselective C-H activation, enabling the introduction of new functional groups at specific positions. nih.govresearchgate.netmdpi.com This would allow for the late-stage diversification of the scaffold, which is highly valuable in drug discovery. Quantum-chemical calculations could aid in predicting the most reactive C-H bonds for such transformations. researchgate.net

The electron-deficient nature of the aromatic ring could also render it susceptible to nucleophilic aromatic substitution (SNAr) . masterorganicchemistry.comwikipedia.org This opens up the possibility of replacing one or more of the fluorine atoms with other nucleophiles, further expanding the chemical space accessible from this scaffold. The high electronegativity of fluorine can paradoxically make it a good leaving group in SNAr reactions by stabilizing the intermediate Meisenheimer complex. youtube.comstackexchange.com Organic photoredox catalysis may enable such substitutions on unactivated fluoroarenes. nih.gov

Furthermore, the reactivity of the N-H bond in the dihydroindole ring offers opportunities for derivatization. N-alkylation, N-arylation, and N-acylation are common transformations that can be explored to modulate the properties of the molecule. The influence of the trifluorinated ring on the acidity and nucleophilicity of the nitrogen atom will be an important aspect to study.

Advancements in High-Throughput Characterization and Screening Methodologies

The exploration of the chemical and biological potential of this compound and its derivatives will be greatly accelerated by the implementation of high-throughput methodologies.

19F-NMR-based screening is a particularly powerful tool for studying fluorinated compounds. researchgate.net The large chemical shift dispersion and high sensitivity of the 19F nucleus allow for the rapid screening of compound libraries for binding to biological targets. mdpi.comdtu.dk This technique can be used to identify initial hits from a library of derivatives based on the trifluoro-dihydroindole scaffold. Competition binding experiments using 19F-NMR can also be employed for high-throughput screening of large compound mixtures. adelphi.edueurekaselect.com

A summary of relevant high-throughput techniques is provided in Table 2.

Table 2: High-Throughput Methodologies for Fluorinated Indoline Research

| Methodology | Application | Key Advantages |

|---|---|---|

| 19F-NMR Screening | Fragment-based drug discovery, binding assays. | High sensitivity, low background signal, rapid analysis. researchgate.net |

| Automated Synthesis | Library generation, reaction optimization. | Increased throughput, reproducibility, reduced manual labor. sigmaaldrich.com |

| Robotic Platforms | Autonomous experimentation and analysis. | 24/7 operation, AI-driven decision making, accelerated discovery. liverpool.ac.uk |

Computational Design and Prediction of Novel Fluorinated Indoline Scaffolds

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel compounds and the prediction of their properties. For the this compound scaffold, computational methods can provide valuable insights and guide synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. emerginginvestigators.org These calculations can help in understanding the influence of the fluorine atoms on the molecule's geometry, charge distribution, and frontier molecular orbitals, which in turn can predict its reactivity in various chemical transformations. nih.gov DFT can also be used to model reaction mechanisms and predict the regioselectivity of functionalization reactions. byu.edu

Molecular docking and virtual screening can be used to predict the binding affinity of derivatives of the trifluoro-dihydroindole scaffold to specific biological targets. By creating a virtual library of compounds and docking them into the active site of a protein of interest, researchers can prioritize the synthesis of the most promising candidates.

Quantum machine learning is an emerging area that could be applied to predict the properties of novel fluorinated indoline scaffolds. By training machine learning models on existing experimental and computational data, it may be possible to rapidly predict properties such as bioactivity, toxicity, and materials characteristics for new, unsynthesized molecules.

Interdisciplinary Research Integrating Synthesis, Theory, and Materials Science

The unique properties imparted by the trifluoro substitution pattern make this compound an attractive scaffold for interdisciplinary research, particularly at the interface of synthetic chemistry, computational theory, and materials science.

In the realm of materials science , fluorinated organic molecules are known to have applications in organic electronics and optoelectronics. rsc.org The introduction of fluorine atoms can lower the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of organic semiconductor materials. rsc.org The trifluoro-dihydroindole core could be incorporated into larger conjugated systems to create novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The interplay between molecular structure, solid-state packing (influenced by C-H···F interactions), and electronic properties will be a rich area for investigation. rsc.org Fluorinated compounds are also being explored for the development of functional materials like fluoropolymers and fluorinated graphene. man.ac.ukpsu.edu

An integrated approach, where synthetic chemists prepare novel derivatives of the trifluoro-dihydroindole scaffold, computational chemists model their properties and predict their behavior, and materials scientists characterize their performance in devices, will be crucial for unlocking the full potential of this compound class. This synergistic approach will accelerate the discovery of new functional materials with tailored properties.

Q & A

Q. What are the optimal synthetic routes for 4,5,7-trifluoro-2,3-dihydro-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves palladium-catalyzed reactions for indole ring formation. For fluorinated derivatives, fluorinated precursors (e.g., nitrobenzaldehydes) undergo catalytic olefination followed by reduction. For example, demonstrates a PEG-400/DMF solvent system with CuI catalysis for triazole-substituted indoles, yielding 42% after column chromatography . Key factors include inert atmosphere, temperature control, and solvent polarity to stabilize intermediates.

Q. How can NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirm the structure and purity of this compound?

- Methodological Answer : ¹⁹F NMR is critical for verifying trifluoro substitution patterns, as seen in for analogous compounds. Coupling constants in ¹H NMR distinguish dihydroindole’s saturated ring protons (e.g., δ 2.5–3.5 ppm for CH₂ groups). High-resolution mass spectrometry (HRMS) further validates molecular weight, as shown in and for fluorinated indoles .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 v/v) is widely used, as in . For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases may improve separation. TLC monitoring (e.g., silica gel 60 F₂₅₄ plates) ensures reaction progression .

Advanced Research Questions

Q. How do fluorine substituents at positions 4, 5, and 7 influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilic aromatic substitution (EAS) at electron-rich positions. Computational studies (e.g., DFT) can map electron density distribution. highlights trifluoromethyl groups increasing electrophilicity, while notes trifluoromethoxy groups altering π-π stacking in receptor binding .

Q. What strategies resolve contradictions in crystallographic data for fluorinated dihydroindoles?

- Methodological Answer : When crystal structures show unexpected dihedral angles (e.g., orthogonality in sulfonyl-bound phenyl rings, as in ), refine models using twin laws (e.g., inversion twins) and validate via residual density maps. Pair with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

- Methodological Answer : Use directing groups (e.g., boronate esters) or transition-metal catalysts (e.g., Pd(0)/Cu(I)) to control substitution sites. ’s aryne approach enables selective C-H functionalization, while employs Fischer indole synthesis for regiocontrol .

Q. What in silico methods predict the compound’s pharmacokinetic properties and target binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like serotonin receptors. ADMET prediction tools (e.g., SwissADME) evaluate logP, solubility, and blood-brain barrier penetration, leveraging data from and on similar indole derivatives .

Q. How do intramolecular hydrogen bonds (e.g., C-H⋯O/S motifs) stabilize the compound’s conformation?

- Methodological Answer : X-ray crystallography () and IR spectroscopy identify hydrogen bonds. For example, S(6) ring motifs in arise from C-H⋯O bonds, stabilizing sulfonyl groups. Compare with NMR NOE experiments to confirm spatial proximity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.